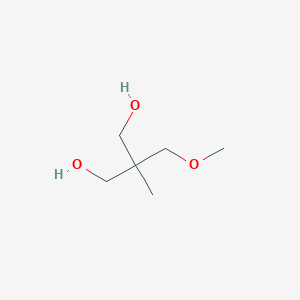

2-(Methoxymethyl)-2-methylpropane-1,3-diol

Description

Significance of Diols in Organic Synthesis and Materials Science

Diols, which are organic compounds containing two hydroxyl (-OH) groups, are of fundamental importance in both organic synthesis and materials science. fiveable.mewikipedia.org The presence of two hydroxyl groups imparts increased polarity and a greater capacity for hydrogen bonding compared to monohydric alcohols. fiveable.mefiveable.me These characteristics lead to higher boiling points, greater viscosity, and enhanced solubility in polar solvents. fiveable.me

In organic synthesis, diols are versatile building blocks. They undergo reactions typical of alcohols, such as esterification and etherification, but their dual functionality allows them to form bridges and links within molecules. wikipedia.orgfiveable.me They are crucial for creating cyclic acetals, which serve as protecting groups for aldehydes and ketones during complex synthetic sequences. chemistrysteps.com Furthermore, diols are key intermediates in various transformations, including the oxidation of alkenes. fiveable.me

In materials science, diols are indispensable monomers for the production of step-growth polymers. fiveable.me They are reacted with dicarboxylic acids to form polyesters and with diisocyanates to produce polyurethanes, two of the most common classes of polymers. wikipedia.orgfiveable.meyoutube.com The structure of the diol—including chain length, branching, and the presence of other functional groups—directly influences the properties of the resulting polymer, such as its flexibility, thermal stability, and chemical resistance. fiveable.mersc.org For instance, ethylene (B1197577) glycol is a primary component in the production of polyethylene (B3416737) terephthalate (B1205515) (PET), which is widely used in textiles and packaging. chemistrysteps.com

Classification and Structural Context of Branched Propane-1,3-diols

Propane-1,3-diols are a class of diols where two hydroxyl groups are attached to the first and third carbon atoms of a three-carbon chain. wikipedia.orgebi.ac.ukiarc.fr The parent compound, propane-1,3-diol, is a colorless, viscous liquid used in polymer synthesis and as a solvent. ebi.ac.ukchemicalbook.com

2-(Methoxymethyl)-2-methylpropane-1,3-diol belongs to the sub-category of branched, or substituted, propane-1,3-diols. The branching occurs at the C2 position. Such 2,2-disubstituted propane-1,3-diols are often prepared industrially via aldol (B89426) condensation of ketones with formaldehyde (B43269), followed by reduction. wikipedia.org The branching has a significant impact on the molecule's physical properties and its behavior in polymerization.

A key structural analog is 2-methyl-1,3-propanediol (B1210203) (MPO). nist.govalfa-chemistry.com Like the title compound, MPO is a branched aliphatic diol with two primary hydroxyls. dcc.com.twrelicchemicals.in This branched structure inhibits crystallization, allowing MPO to remain in a liquid state even at low temperatures. dcc.com.twrelicchemicals.in This property is highly valuable in industrial applications. Another analog, 2-ethyl-2-methylpropane-1,3-diol, further illustrates the structural variety within this class of compounds. nih.gov The specific nature of the substituents at the C2 position dictates the final properties of polymers derived from these diols, influencing characteristics like hardness, flexibility, and resistance to degradation. gantrade.commultichemindia.com

Comparative Properties of Selected Propane-1,3-diols

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

|---|---|---|---|

| Propane-1,3-diol | C3H8O2 | 76.09 | Linear chain |

| 2-Methyl-1,3-propanediol | C4H10O2 | 90.12 | Single methyl branch at C2 |

Overview of Research Trajectories for this compound and its Structural Analogs

Direct research specifically on this compound is limited in publicly available literature. However, the research trajectories of its close structural analogs, particularly propane-1,3-diol (PDO) and 2-methyl-1,3-propanediol (MPO), provide significant insight into its potential applications and areas of scientific interest.

Research on Propane-1,3-diol (PDO): A major focus of research for PDO has been the development of sustainable and environmentally friendly production methods. ebi.ac.uk Significant progress has been made in biotechnological routes that utilize genetically modified microorganisms, such as E. coli, to convert renewable feedstocks like glucose or glycerol (B35011) into PDO. wikipedia.orgebi.ac.uk These bio-based processes are reported to be more energy-efficient than conventional chemical syntheses. wikipedia.org In materials science, PDO is a critical monomer for producing polytrimethylene terephthalate (PTT), a polyester (B1180765) valued for its use in carpets and textiles due to its resilience and stain resistance. wikipedia.org

Research on 2-Methyl-1,3-propanediol (MPO): Research on MPO has largely centered on its role as a performance-enhancing component in polymers. epchems.comaporesearch.com Its unique branched structure is leveraged to improve the properties of unsaturated polyester resins (UPR), saturated polyesters for coatings, and polyurethanes. dcc.com.twgantrade.commultichemindia.com Studies show that incorporating MPO can increase esterification rates, improve miscibility with styrene (B11656) in UPRs, and provide an excellent balance of tensile strength and flexibility in the final products without compromising chemical or water resistance. gantrade.com In polyurethane systems, MPO serves as a chain extender that enhances the performance of elastomers, adhesives, and sealants. relicchemicals.ingantrade.com

More recent research explores novel applications for MPO. One promising area is in green chemistry, where an integrated process involving biotransformation and catalytic dehydration has been developed to convert MPO into methacrylic acid, a high-value chemical intermediate. rsc.org Another research avenue is the synthesis of biodegradable thermoplastic elastomers using MPO as a key building block, addressing the growing demand for sustainable materials.

Research on Novel Diol Systems: Broader research into diols continues to push the boundaries of materials science. Scientists are exploring the rapid synthesis of thermoset materials from diol-derived monomers using techniques like ring-opening metathesis polymerization (ROMP). rsc.org Additionally, the development of specialty diols, such as fluorinated diols, is an active field aimed at creating advanced materials with unique properties like increased thermal stability and hydrophobicity for high-performance applications. nbinno.com

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)-2-methylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-6(3-7,4-8)5-9-2/h7-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYLYOUKLVCIAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CO)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175662 | |

| Record name | 2-(Methoxymethyl)-2-methylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21398-89-0 | |

| Record name | 2-(Methoxymethyl)-2-methyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21398-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methoxymethyl)-2-methylpropane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021398890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methoxymethyl)-2-methylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methoxymethyl)-2-methylpropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Advanced Structural Characterization of 2 Methoxymethyl 2 Methylpropane 1,3 Diol

Systematic IUPAC Nomenclature of 2-(Methoxymethyl)-2-methylpropane-1,3-diol

The systematic name of a chemical compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous description of its molecular structure. The IUPAC name "this compound" is derived by following a set of established rules.

The process for determining the IUPAC name is as follows:

Identification of the Parent Chain: The longest continuous carbon chain containing the principal functional groups is identified. In this molecule, the longest carbon chain consists of three carbon atoms, which forms the basis of the name "propane." cuyamaca.edu

Identification of the Principal Functional Groups: The molecule contains two hydroxyl (-OH) groups, which are the principal functional groups. The presence of two hydroxyl groups leads to the suffix "-diol." pressbooks.pub

Numbering the Parent Chain: The carbon chain is numbered to give the locants (positions) of the principal functional groups the lowest possible numbers. In this case, the hydroxyl groups are located on carbons 1 and 3, hence "propane-1,3-diol."

Identification and Naming of Substituents: There are two substituents attached to the second carbon (C2) of the propane (B168953) chain:

A methyl group (-CH₃).

A methoxymethyl group (-CH₂OCH₃).

Locating and Alphabetizing Substituents: The positions of the substituents are indicated by the number of the carbon atom to which they are attached. Both the methyl and methoxymethyl groups are on carbon 2. When listing the substituents, they are placed in alphabetical order (methoxymethyl before methyl). However, in this specific case, both substituents are at the same position, and the complexity of the "methoxymethyl" group often leads to it being cited within parentheses. The final name is constructed by combining the names and locants of the substituents with the name of the parent chain and the principal functional groups.

This systematic approach ensures that the name accurately and uniquely represents the molecular structure of this compound.

Detailed Analysis of Molecular Connectivity and Functional Groups

The molecular structure of this compound is characterized by a central propane backbone with multiple functional groups attached. A detailed analysis of its connectivity reveals the specific arrangement of atoms and the nature of the chemical bonds within the molecule.

Functional Groups:

The primary functional groups present in this molecule are:

Hydroxyl Groups (-OH): There are two primary alcohol functional groups, as the hydroxyl groups are attached to carbon atoms that are, in turn, bonded to only one other carbon atom. pressbooks.publibretexts.org These groups are responsible for many of the compound's physical and chemical properties, such as its polarity and ability to form hydrogen bonds.

Ether Group (-O-): The molecule contains an ether functional group within the methoxymethyl substituent (-CH₂OCH₃). pressbooks.pub This consists of an oxygen atom connected to two alkyl groups (a methyl group and a methylene (B1212753) group).

Molecular Connectivity:

The connectivity of the atoms in this compound can be described as follows:

A central quaternary carbon atom (C2) is bonded to four other groups:

A methyl group (-CH₃).

A methoxymethyl group (-CH₂OCH₃).

Two hydroxymethyl groups (-CH₂OH), which form the C1 and C3 positions of the propane-1,3-diol backbone.

The C1 and C3 carbons are each bonded to the central C2 carbon and a hydroxyl group.

The methoxymethyl group consists of a methylene bridge (-CH₂-) attached to the central C2 carbon, which is then connected to an oxygen atom, followed by a methyl group (-CH₃).

This intricate arrangement of atoms and functional groups results in a highly functionalized and sterically crowded molecule.

Below is a data table summarizing the key structural features of the molecule.

| Feature | Description |

| Molecular Formula | C₆H₁₄O₃ |

| Parent Chain | Propane |

| Principal Functional Groups | Diol (two hydroxyl groups) |

| Substituents | Methyl, Methoxymethyl |

| Functional Group Types | Primary Alcohol, Ether |

Stereochemical Considerations in Branched Diol Architectures: Potential for Chiral Centers and Enantiomeric Forms

Stereochemistry is a critical aspect of molecular characterization, particularly in branched architectures where the potential for chiral centers exists. A chiral center is typically a carbon atom that is bonded to four different substituent groups. libretexts.orgdummies.com The presence of a chiral center leads to the existence of non-superimposable mirror images known as enantiomers.

To determine if this compound possesses a chiral center, we must examine the substituents attached to each carbon atom:

Carbon 1 (C1): This carbon is bonded to two hydrogen atoms, one hydroxyl group (-OH), and the rest of the molecule. Since it is bonded to two identical hydrogen atoms, it is not a chiral center.

Carbon 2 (C2): This central carbon is bonded to the following four groups:

A methyl group (-CH₃)

A methoxymethyl group (-CH₂OCH₃)

A hydroxymethyl group (-CH₂OH) at the C1 position.

Another hydroxymethyl group (-CH₂OH) at the C3 position.

Although C2 is bonded to four groups, two of these groups, the hydroxymethyl groups at positions 1 and 3, are identical. Therefore, the central carbon atom (C2) is not a chiral center. dummies.com

Carbon 3 (C3): Similar to C1, this carbon is bonded to two hydrogen atoms, a hydroxyl group, and the rest of the molecule, making it achiral.

Since there are no chiral centers present in the molecule, this compound is an achiral molecule. Consequently, it does not exist as a pair of enantiomers and does not exhibit optical activity.

| Carbon Atom | Substituents | Chiral/Achiral |

| C1 | -H, -H, -OH, -C(CH₃)(CH₂OCH₃)CH₂OH | Achiral |

| C2 | -CH₃, -CH₂OCH₃, -CH₂OH, -CH₂OH | Achiral |

| C3 | -H, -H, -OH, -C(CH₃)(CH₂OCH₃)CH₂OH | Achiral |

Conformational Analysis of the Propane-1,3-diol Backbone and Substituent Rotamers

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, the conformational flexibility is primarily determined by rotations around the C-C single bonds of the propane-1,3-diol backbone and the C-O and C-C bonds within the methoxymethyl substituent.

Propane-1,3-diol Backbone Conformation:

The propane backbone can adopt various conformations, with the most stable arrangements generally being those that minimize steric hindrance between bulky substituents. masterorganicchemistry.comnumberanalytics.com The staggered conformations are typically lower in energy than the eclipsed conformations. chemistrysteps.com In the case of this substituted propane-1,3-diol, the presence of the bulky methyl and methoxymethyl groups on the central carbon (C2) significantly influences the preferred conformation. These groups will create steric strain with the hydroxyl groups on C1 and C3, as well as with each other. The molecule will likely adopt a conformation that maximizes the distance between these large groups.

Substituent Rotamers:

Rotation of the Hydroxyl Groups: The C-O bonds of the two hydroxyl groups can also rotate, changing the position of the hydrogen atoms. This can lead to the formation of intramolecular hydrogen bonds between the hydroxyl groups, which can stabilize certain conformations. However, the steric bulk of the other substituents may hinder the formation of such bonds.

The interplay of these rotational possibilities results in a complex potential energy surface with multiple local energy minima, each corresponding to a different conformer. The most populated conformation at a given temperature will be the one with the lowest Gibbs free energy, which represents a balance between minimizing steric repulsions and maximizing favorable interactions such as hydrogen bonding.

| Bond | Type of Rotation | Consequence |

| C1-C2 | Backbone | Affects the relative positions of the substituents on C1 and C2. |

| C2-C3 | Backbone | Affects the relative positions of the substituents on C2 and C3. |

| C2-C(methoxymethyl) | Substituent | Changes the orientation of the methoxymethyl group. |

| C(methoxymethyl)-O | Substituent | Alters the position of the terminal methyl group of the ether. |

| C1-O and C3-O | Substituent | Rotates the hydroxyl hydrogen atoms, potentially allowing for hydrogen bonding. |

Reactivity and Reaction Mechanisms of 2 Methoxymethyl 2 Methylpropane 1,3 Diol

Esterification Reactions and Kinetics of 2-(Methoxymethyl)-2-methylpropane-1,3-diol

The esterification of this compound, a sterically hindered diol, typically proceeds via acid-catalyzed mechanisms. While specific kinetic data for this exact compound is not extensively documented, valuable insights can be drawn from studies on the structurally similar neopentyl glycol (2,2-dimethylpropane-1,3-diol).

Research on neopentyl glycol esterification with various carboxylic acids, such as acetic acid and 2-ethylhexanoic acid, reveals that the reaction follows consecutive second-order kinetics. finechem-mirea.ru The formation of the monoester is observed to be significantly faster than the subsequent formation of the diester. kiku.dk This rate difference is attributed to the increased steric hindrance around the second hydroxyl group after the first has been esterified. For instance, in the esterification of neopentyl glycol with an eightfold molar excess of acetic acid under self-catalysis conditions, a 95% yield of the diacetate is achieved within 20–22 hours at 100–110°C. finechem-mirea.ru With the bulkier 2-ethylhexanoic acid, the reaction requires 26–28 hours at 160–170°C to reach the same yield. finechem-mirea.ru

The reaction mechanism for acid-catalyzed esterification, such as the Fischer-Speier esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water. google.com The rate of this reversible reaction can be enhanced by using an excess of one reactant or by removing water as it is formed, often through azeotropic distillation. google.compnu.ac.ir

| Carboxylic Acid | Optimal Temperature (°C) | Reaction Time for 95% Yield (hours) |

|---|---|---|

| Acetic Acid | 100–110 | 20–22 |

| 2-Ethylhexanoic Acid | 160–170 | 26–28 |

Data derived from studies on neopentyl glycol esterification under self-catalysis with an eightfold molar excess of the acid. finechem-mirea.ru

Etherification Pathways and Regioselectivity

The primary hydroxyl groups of this compound can undergo etherification through various synthetic routes, with the Williamson ether synthesis being a prominent method. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile in an S(_N)2 reaction with an alkyl halide. pnu.ac.ir

Due to the presence of two primary hydroxyl groups, regioselectivity becomes a key consideration in the etherification of this compound. The formation of a monoether versus a diether can be controlled by the stoichiometry of the reagents. Using one equivalent of the base and alkylating agent will favor the formation of the monoether, while an excess of these reagents will lead to the diether.

The two hydroxyl groups in the parent diol are chemically equivalent, so the initial etherification is not regioselective. However, once the monoether is formed, the reactivity of the remaining hydroxyl group may be slightly altered due to steric and electronic effects of the newly introduced ether linkage.

Mechanistic Investigations of Nucleophilic Transformations Involving Diol Derivatives

To participate in nucleophilic substitution reactions, the hydroxyl groups of this compound must first be converted into good leaving groups, such as tosylates or mesylates. organic-chemistry.org These derivatives can then undergo S(_N)2 reactions with various nucleophiles.

The mechanism of these nucleophilic substitutions is heavily influenced by the neopentyl-like structure of the diol derivatives. S(_N)2 reactions at neopentyl centers are known to be extremely slow due to severe steric hindrance, which prevents the backside attack of the nucleophile. masterorganicchemistry.com

However, the presence of the ether oxygen in the methoxymethyl group could potentially lead to neighboring group participation. ingentaconnect.comlibretexts.orgresearchgate.net If a derivative of the diol is subjected to conditions that favor carbocation formation (S(_N)1 conditions), the ether oxygen could act as an internal nucleophile, forming a cyclic oxonium ion intermediate. This intermediate could then be attacked by an external nucleophile, potentially leading to rearranged products. The likelihood of this pathway depends on the stability of the potential carbocation and the reaction conditions.

Role of Oxygen Functionalities in Directing Chemical Reactions and Stereoelectronic Effects

The two hydroxyl groups and the ether oxygen of the methoxymethyl group in this compound play a crucial role in directing its chemical reactions through stereoelectronic effects.

While the classical anomeric effect is typically discussed in the context of cyclic systems, analogous stereoelectronic interactions, often referred to as the generalized anomeric effect, can occur in acyclic molecules. lew.ro In conformations where a lone pair on one of the oxygen atoms of this compound aligns anti-periplanar to a C-O single bond, a stabilizing hyperconjugative interaction can occur. This involves the delocalization of the lone pair electrons into the antibonding σ* orbital of the adjacent C-O bond. These interactions can influence the rotational preferences around the C-C and C-O bonds, thereby affecting the molecule's conformational equilibrium and, consequently, its reactivity.

In reactions that proceed through carbocation intermediates, the oxygen functionalities of this compound can have a significant stabilizing or destabilizing effect. A carbocation formed at one of the methylene (B1212753) carbons would be a primary carbocation, which is generally unstable. Hyperconjugation from adjacent C-H and C-C bonds would be the primary stabilizing factor. Notably, the neopentyl carbocation does not benefit from hyperconjugation due to the absence of α-hydrogens, making it particularly unstable. doubtnut.comaskfilo.com

However, the presence of the β-methoxy group could lead to stabilization through the "super-resonance" of a methoxymethyl cation, where the oxygen's lone pair can delocalize to stabilize the positive charge. quora.com This mesomeric effect is a powerful stabilizing influence.

Thermodynamics and Kinetic Control in Reactions Involving the Diol

The outcome of reactions involving this compound, such as esterification or etherification, can be dictated by either kinetic or thermodynamic control. wikipedia.org

Kinetic control favors the product that is formed fastest, which is typically the one with the lowest activation energy. libretexts.org In the context of this diol, reactions carried out at lower temperatures and for shorter durations are more likely to be under kinetic control. wikipedia.org For example, in the esterification of a diol, the monoester is the kinetic product as it forms more rapidly than the diester. kiku.dk

Thermodynamic control favors the most stable product, which is the one with the lowest Gibbs free energy. masterorganicchemistry.com Reactions conducted at higher temperatures, for longer periods, or under conditions that allow for reversibility are more likely to yield the thermodynamic product. nih.gov In the case of diol esterification, the diester is generally the thermodynamically more stable product.

The competition between the formation of mono- and di-substituted products in both esterification and etherification is a classic example of the interplay between kinetic and thermodynamic control. The sterically less hindered mono-substituted product is often the kinetic product, while the more stable di-substituted product is the thermodynamic product. By carefully selecting reaction conditions such as temperature, reaction time, and reagent stoichiometry, it is possible to selectively favor the formation of one product over the other.

| Factor | Favors Kinetic Product | Favors Thermodynamic Product |

|---|---|---|

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible Conditions | Reversible Conditions |

General principles of kinetic and thermodynamic control. wikipedia.orglibretexts.org

Hydroxyl Group Reactivity and Differentiation Strategies

The chemical behavior of this compound is primarily dictated by its two primary hydroxyl (-OH) groups. These groups are chemically equivalent due to the molecule's symmetry, presenting a challenge for selective functionalization. However, various strategies can be employed to differentiate their reactivity, enabling the synthesis of mono-substituted derivatives, which are valuable intermediates in various chemical syntheses. The steric hindrance imposed by the central quaternary carbon atom, characteristic of a neopentyl-like structure, significantly influences the reactivity of these hydroxyl groups.

The primary reactions involving the hydroxyl groups are esterification and etherification. Achieving mono-functionalization requires careful control of reaction conditions or the use of selective catalysts, such as enzymes.

Enzymatic Differentiation Strategies

Enzymatic catalysis, particularly with lipases, offers a highly selective method for differentiating between the two equivalent hydroxyl groups of 2,2-disubstituted propane-1,3-diols. Lipases can catalyze the acylation of one hydroxyl group, leaving the other unmodified, a process driven by the specific interactions within the enzyme's active site.

Lipase-Catalyzed Acylation:

Kinetic resolution using lipases is a well-established method for the selective acylation of diols. Studies on structurally similar compounds, such as 1-aryl-2,2-dimethyl-1,3-propanediols, demonstrate the efficacy of this approach. Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, has been shown to effectively catalyze the chemo-, regio-, and enantioselective transesterification of these diols with vinyl acetate (B1210297) as the acyl donor. researchgate.netresearchgate.net This enzymatic process provides a pathway to optically enriched mono-acylated propanediol (B1597323) derivatives.

Similarly, lipase from Pseudomonas cepacia (PSL-C) has been successfully used in the kinetic resolution of racemic 1,2-diols containing a chiral quaternary center through selective acylation. nih.gov These enzymatic reactions are highly dependent on the solvent, the acyl donor, and the specific lipase used, with good conversions and enantioselectivities achievable under optimized conditions. nih.gov The steric hindrance around the hydroxyl groups plays a crucial role in the enzyme's ability to discriminate between them, a principle that is directly applicable to this compound. mdpi.com

The general mechanism for lipase-catalyzed monoacylation involves the formation of an acyl-enzyme intermediate, which then transfers the acyl group to one of the hydroxyl groups of the diol. The selectivity arises from the steric fit of the diol within the enzyme's active site.

| Diol Substrate | Lipase | Acyl Donor | Solvent | Selectivity/Outcome | Reference |

|---|---|---|---|---|---|

| 1-Aryl-2,2-dimethyl-1,3-propanediols | Novozym® 435 | Vinyl acetate | Organic solvents | Efficient chemo-, regio-, and enantioselective transesterification | researchgate.netresearchgate.net |

| Racemic 1,2-diols with a chiral quaternary center | Pseudomonas cepacia lipase (PSL-C) | Vinyl acetate | tert-Butyl methyl ether | Good conversions and enantioselectivities | nih.gov |

| Symmetric 1,n-diols (n=5,8) | Thermomyces lanuginosus lipase (TLL) | Vinyl acetate | Toluene, Diisopropyl ether | High monoacetylation excesses (81–87%) | researchgate.net |

Chemical Differentiation Strategies

While enzymatic methods offer high selectivity, chemical strategies can also be employed to achieve mono-functionalization of this compound, often relying on statistical distribution or differences in reactivity under specific conditions.

Oxidative Esterification:

A potential route for the mono-functionalization of 2,2-disubstituted-1,3-propanediols is through oxidative esterification. Research on a homologous series of diols, including 2,2-dimethyl-1,3-propanediol (neopentyl glycol), has shown that gold-palladium catalysts can facilitate their reaction with methanol (B129727) in the presence of molecular oxygen. researchgate.net While reactivity decreases with increased steric hindrance from additional methyl groups, it is possible to achieve high selectivity for the mono-oxidized product, methyl 3-hydroxyisobutyrate (B1249102) in the case of 2,2-dimethyl-1,3-propanediol. researchgate.net This suggests that a similar mono-esterification of this compound could be achieved through this catalytic approach.

Acid-Catalyzed Esterification:

The esterification of neopentyl glycol with fatty acids in the presence of an acidic ion exchange resin catalyst has been investigated. pnu.ac.ir By controlling the stoichiometry of the reactants and the reaction time, it is possible to influence the ratio of mono- and di-esters produced. This method, however, typically results in a mixture of products, requiring subsequent purification to isolate the desired mono-ester.

| Diol Substrate | Reaction Type | Catalyst/Reagents | Product(s) | Key Finding | Reference |

|---|---|---|---|---|---|

| 2,2-Dimethyl-1,3-propanediol | Oxidative Esterification | Au-Pd/TiO₂ | Methyl 3-hydroxyisobutyrate | High selectivity for mono-oxidation is achievable. | researchgate.net |

| Neopentyl glycol | Esterification | Acidic ion exchange resin | Mono- and di-esters | Product distribution can be controlled by reaction conditions. | pnu.ac.ir |

Derivatization Chemistry and Advanced Building Block Applications of 2 Methoxymethyl 2 Methylpropane 1,3 Diol

Synthesis of Ethers and Esters as Functional Derivatives

The two primary hydroxyl groups of 2-(methoxymethyl)-2-methylpropane-1,3-diol are amenable to standard etherification and esterification reactions, allowing for the synthesis of a diverse range of functional derivatives. These reactions can be controlled to yield either mono- or di-substituted products, depending on the stoichiometry and reaction conditions.

Ether Synthesis: The formation of ethers from the diol typically follows the principles of the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl groups with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Given the presence of two primary hydroxyls, sequential or simultaneous dialkylation is possible. Due to steric hindrance around the quaternary center, the reactivity of the alkoxides is moderated, but the primary nature of the hydroxyl groups facilitates the SN2 reaction. Common protecting groups in organic synthesis, such as the methoxymethyl (MOM) group, are themselves ethers, highlighting the stability and utility of this functional group. rsc.org

Ester Synthesis: Ester derivatives are readily prepared through several established methods. Fischer esterification, involving the acid-catalyzed reaction with a carboxylic acid, is a common approach. Alternatively, for more sensitive substrates or to achieve higher yields, acylation with more reactive carboxylic acid derivatives such as acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) is highly effective. These esterification reactions can be used to introduce a vast array of functional groups, altering the physical and chemical properties of the parent diol. thieme-connect.de The modification of natural product compounds through esterification is a common strategy to enhance biological activity or improve properties like solubility and bioavailability. thieme-connect.de

Below is a table summarizing potential reagents for the synthesis of ether and ester derivatives of this compound.

| Reaction Type | Reagent Class | Example Reagent | Base/Catalyst | Expected Product Type |

| Etherification | Alkyl Halide | Benzyl bromide (BnBr) | Sodium hydride (NaH) | Mono- or Di-benzyl ether |

| Alkyl Halide | Methyl iodide (MeI) | Silver(I) oxide (Ag₂O) | Mono- or Di-methyl ether | |

| Esterification | Carboxylic Acid | Acetic acid | Sulfuric acid (H₂SO₄) | Mono- or Di-acetate ester |

| Acid Chloride | Benzoyl chloride | Pyridine | Mono- or Di-benzoate ester | |

| Acid Anhydride (B1165640) | Acetic anhydride | DMAP, Triethylamine | Di-acetate ester |

Formation of Cyclic Structures: 1,3-Dioxanes and Related Heterocycles

The 1,3-diol arrangement in this compound makes it an ideal precursor for the synthesis of six-membered cyclic acetals, specifically 1,3-dioxanes. These structures are formed through the acid-catalyzed condensation reaction of the diol with an aldehyde or a ketone. libretexts.org The reaction is reversible, and the removal of water, often using a Dean-Stark apparatus, drives the equilibrium towards the formation of the dioxane product. libretexts.org

The resulting product from the reaction with this compound is a 5,5-disubstituted-1,3-dioxane, where the substituents at the 5-position are a methyl group and a methoxymethyl group. The substituents on the aldehyde or ketone reactant determine the substitution at the 2-position of the dioxane ring. jackwestin.comresearchgate.net

1,3-Dioxanes are conformationally well-defined, typically adopting a chair-like conformation similar to cyclohexane. libretexts.org This conformational rigidity, combined with the stereochemical information that can be embedded at the C2 position, makes these cyclic structures valuable intermediates in stereoselective synthesis. Furthermore, 1,3-dioxanes are stable under basic, oxidative, and reductive conditions but are readily cleaved by aqueous acid, making them effective protecting groups for 1,3-diols or carbonyl compounds. libretexts.org

The following table illustrates the variety of 1,3-dioxane (B1201747) structures that can be synthesized from this compound.

| Carbonyl Reactant | Name | Resulting 1,3-Dioxane Structure |

| Formaldehyde (B43269) | Formaldehyde | 5-(Methoxymethyl)-5-methyl-1,3-dioxane |

| Acetaldehyde | Acetaldehyde | 2-Methyl-5-(methoxymethyl)-5-methyl-1,3-dioxane |

| Acetone | Acetone | 2,2,5-Trimethyl-5-(methoxymethyl)-1,3-dioxane |

| Benzaldehyde | Benzaldehyde | 2-Phenyl-5-(methoxymethyl)-5-methyl-1,3-dioxane |

Role as a Synthon in Complex Molecule Synthesis

A synthon is a conceptual unit within a molecule that assists in forming a synthetic strategy. The unique arrangement of functional groups in this compound allows it to serve as a specialized synthon for introducing a quaternary carbon center flanked by versatile oxygenated functionalities.

The 1,3-diol structural motif is a key component in a number of pharmacologically active compounds. For instance, certain 1,3-diols are known to be common intermediates in the chemical syntheses of widely used pharmaceuticals such as fluoxetine, atomoxetine, and dapoxetine. The compound this compound is specifically noted for its use as an intermediate in the synthesis of certain antiviral and anticancer agents. nih.gov Its structure provides a robust scaffold that can be elaborated into more complex drug molecules. The quaternary carbon atom imparts steric bulk and conformational rigidity, which can be crucial for binding to biological targets, while the hydroxyl and ether groups provide points for further functionalization or for establishing key hydrogen bonding interactions.

Nucleoside analogs are a cornerstone of antiviral and anticancer therapy. mdpi.orgnih.gov A significant class of these drugs are acyclic nucleoside analogs, where the cyclic carbohydrate (ribose or deoxyribose) moiety is replaced by an open-chain structure that mimics its key features. mcgill.ca The synthesis of these analogs often involves coupling a nucleobase with a chiral alcohol or polyol side chain. mdpi.orgresearchgate.net

This compound is an excellent candidate for creating novel acyclic side chains. Its two hydroxyl groups provide the necessary handles for attachment to a nucleobase (often via one hydroxyl) and for subsequent phosphorylation (at the other hydroxyl), which is typically required for biological activity. The central quaternary carbon, substituted with both a methyl and a methoxymethyl group, offers a unique steric and electronic profile compared to simpler backbones like that of Acyclovir. This structural complexity can influence the molecule's interaction with viral or cellular enzymes, potentially leading to improved selectivity or novel mechanisms of action.

Polyketides and alkaloids represent two of the largest and most structurally diverse families of natural products. Their synthesis is a major focus of organic chemistry. Polyketide biosynthesis often results in molecules with repeating 1,3-dioxygenated patterns. While direct incorporation of this compound into these pathways is not standard, its structure represents a valuable synthon for the laboratory synthesis of complex fragments of these natural products.

The 2-amino-1,3-diol moiety is a critical structural feature in numerous bioactive molecules, including sphingolipids and various antibiotics. scielo.br The stereoselective construction of this "stereotriad" (three contiguous stereocenters) is a key challenge in organic synthesis. scielo.brnih.gov

This compound, as a prochiral molecule, can serve as a starting point for the asymmetric synthesis of chiral amino-diols. A potential strategy involves the desymmetrization of the diol. For example, enzymatic acylation could selectively modify one of the two primary hydroxyl groups, or the diol could be reacted with a chiral aldehyde to form a diastereomeric mixture of 1,3-dioxanes that can be separated. Once one hydroxyl group is differentiated, it can be converted into an amino group through a series of standard transformations (e.g., oxidation to an aldehyde, followed by reductive amination, or conversion to a leaving group followed by displacement with an azide (B81097) and subsequent reduction). This approach would allow the inherent symmetry of the starting material to be leveraged for the controlled, stereoselective synthesis of valuable chiral building blocks. acs.org

Generation of Polymeric Precursors and Monomers

2-Methyl-1,3-propanediol (B1210203) (MPO) is a branched aliphatic diol with two primary hydroxyl groups that serves as a valuable building block in the synthesis of various polymeric precursors and monomers. dcc.com.twgantrade.com Its molecular structure is instrumental in developing polymers with enhanced performance characteristics. It is utilized in the manufacturing of unsaturated and saturated polyesters, polyurethanes, and as a modifier for polyethylene (B3416737) terephthalate (B1205515) (PET). dcc.com.tw

The distinct molecular structure of 2-methyl-1,3-propanediol offers considerable process and property benefits in the production of unsaturated polyester (B1180765) resins (UPR). gantrade.com Its two primary hydroxyl groups and high boiling point contribute to increased esterification rates, enhancing productivity. dcc.com.tw This higher reactivity, when compared to other glycols like propylene (B89431) glycol, often results in resins with a lighter color. gantrade.com

In the final cured products, 2-methyl-1,3-propanediol provides a superior balance of tensile strength, elongation, and flexibility. gantrade.com Molding resins can achieve greater elongation and toughness without a corresponding sacrifice in modulus. dcc.com.tw Unlike other glycols used for flexibilization, it does not typically lead to a reduction in chemical resistance, water resistance, or weatherability. gantrade.com These enhanced properties make UPRs based on this diol suitable for demanding applications, including marine uses and fiberglass panels. dcc.com.tw

Table 1: Advantages of 2-Methyl-1,3-propanediol in Unsaturated Polyester Resin (UPR) Synthesis

| Feature | Benefit | Source |

|---|---|---|

| High Reactivity | Increases esterification rates and productivity; leads to lighter colored resins. | dcc.com.twgantrade.com |

| Non-Linear Structure | Provides excellent miscibility with styrene (B11656). | dcc.com.twgantrade.com |

| Improved Toughness | Overcomes high brittleness and cracking issues in the final resin. | google.com |

| Enhanced Flexibility | Achieves higher elongation and "toughness" without sacrificing modulus. | dcc.com.twgantrade.com |

| Maintained Resistance | Does not compromise chemical resistance, water resistance, or weatherability. | gantrade.com |

In saturated polyester formulations, particularly for coatings, 2-methyl-1,3-propanediol demonstrates a unique ability to impart flexibility into polyesters with high aromatic content, such as those based on phthalic, isophthalic, or terephthalic acids. dcc.com.tw This allows for a combination of flexibility and pencil hardness in the final coating. dcc.com.tw This coupling of properties is possible because polyesters based on this diol have a very low tendency to crystallize, even with high aromatic content. dcc.com.tw Extensive testing has shown that these polyesters can be used to create highly weatherable binders for exterior durable applications. dcc.com.tw

Alkyd resins, which are oil-modified polyesters, are synthesized through the condensation reaction of polyols, dibasic acids, and fatty acids. ulprospector.com While specific research detailing the use of this compound in alkyd resins is limited, the known benefits of 2-methyl-1,3-propanediol in polyesters suggest its utility. Its ability to enhance flexibility and weatherability in saturated polyesters is a desirable characteristic for alkyd resin coatings used in architectural and industrial applications. dcc.com.twresearchgate.net

Table 2: Properties Imparted to Saturated Polyesters by 2-Methyl-1,3-propanediol

| Property | Description | Source |

|---|---|---|

| Flexibility | Flexibilizes polyesters with high aromatic content (phthalic, isophthalic, terephthalic). | dcc.com.tw |

| Hardness | Allows for a combination of flexibility and pencil hardness in coatings. | dcc.com.tw |

| Low Crystallinity | Reduces the tendency of the polyester to form crystalline, insoluble products. | dcc.com.tw |

| Weatherability | Can be used to formulate highly weatherable binders for exterior applications. | dcc.com.tw |

2-Methyl-1,3-propanediol is a versatile building block used broadly in the field of polyurethane coatings, adhesives, sealants, and elastomers. gantrade.com As a liquid diol, it can function as a chain extender to build molecular weight and enhance performance. dcc.com.twgantrade.com Chain extenders are low-molecular-weight diols or diamines that react with isocyanates to form the "hard segments" of the polyurethane polymer, which are crucial for developing the material's elastomeric properties. researchgate.netebrary.net

The branched structure of 2-methyl-1,3-propanediol is particularly advantageous in the manufacturing of clear, pliable sealants and adhesives. dcc.com.tw Furthermore, it exhibits excellent compatibility with conventional polyols and demonstrates reliable reactivity with the isocyanate component. gantrade.com

This diol is also an ideal intermediate for creating polyester polyols, which are then reacted with isocyanates to form polyurethanes. dcc.com.tw Because it possesses two primary hydroxyl groups, it yields polyesters that also contain all primary hydroxyl groups, which are readily reactive. dcc.com.twgantrade.com Its unique structure allows for the production of liquid polyesters that are easily dissolved in common coating solvents and show excellent compatibility in urethane (B1682113) adhesive formulations. gantrade.com

Table 3: Role of 2-Methyl-1,3-propanediol in Polyurethane Systems

| Role | Application Area | Key Benefits | Source |

|---|---|---|---|

| Chain Extender | Elastomers, Adhesives, Sealants | Builds molecular weight; branched structure yields clear, pliable products. | dcc.com.twgantrade.com |

| Polyester Polyol Intermediate | Coatings, Adhesives | Yields all primary hydroxyl-containing polyesters; creates liquid polyesters with good solvent solubility. | dcc.com.twgantrade.com |

| Building Block | General Polyurethanes | Excellent compatibility with conventional polyols; dependable reactivity with isocyanates. | gantrade.com |

Copolymerization with 2-methyl-1,3-propanediol is an effective technique to modify the properties and improve the processability of polyethylene terephthalate (PET). lyondellbasell.com It acts as a crystallization modifier, where its branched structure disrupts the regular polymer chains, thereby lowering the glass transition and melting temperatures of PET and decreasing the rate of crystallization. dcc.com.twlyondellbasell.com

This modification is particularly useful in producing optically clear PET copolymers for applications like transparent bottles. gantrade.com Standard PET is a highly crystalline resin and appears opaque; incorporating a comonomer like 2-methyl-1,3-propanediol with ethylene (B1197577) glycol in the polymerization process can yield a transparent product. dcc.com.twgantrade.com This provides a cost-effective alternative to using isophthalic acid for the same purpose. gantrade.com

In fiber applications, the asymmetric chemical structure resulting from the methyl side chain leads to PET fibers with an irregular form. dcc.com.twgantrade.com This irregularity allows dyestuff molecules to attach more readily, endowing the resulting fibers with excellent dyeability. gantrade.comlyondellbasell.com Furthermore, this modification can delay the onset of stress-induced crystallization during high-speed melt spinning, resulting in fibers with lesser elongation and greater strength. dcc.com.twgantrade.comlyondellbasell.com

Table 4: Effects of 2-Methyl-1,3-propanediol Modification on PET Properties

| Application | Property Enhancement | Mechanism | Source |

|---|---|---|---|

| Bottles/Films | Improved clarity and transparency. | Lowers crystallization rate and disrupts polymer chain regularity. | dcc.com.twgantrade.comlyondellbasell.com |

| Fibers | Enhanced dyeability. | Asymmetric structure allows for easier attachment of dye molecules. | gantrade.comlyondellbasell.com |

| Fibers | Greater strength, lower elongation. | Delays stress-induced crystallization during high-speed spinning. | dcc.com.twgantrade.comlyondellbasell.com |

| General Processing | Lower melting temperature. | Branched structure reduces polymer crystallinity. | lyondellbasell.com |

Computational and Theoretical Studies on 2 Methoxymethyl 2 Methylpropane 1,3 Diol and Analogs

Quantum Chemical Calculations (e.g., DFT, ab initio methods) for Structural and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of molecules. Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly employed to determine optimized molecular structures and various electronic properties. researchgate.net For 2-(Methoxymethyl)-2-methylpropane-1,3-diol, these calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule.

DFT methods, particularly with hybrid functionals like B3LYP and B3PW91, combined with appropriate basis sets (e.g., 6-311+G(d,p)), are widely used for their balance of accuracy and computational cost. epstem.netmdpi.com These calculations yield crucial electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity, with a smaller gap suggesting higher reactivity and the potential for charge transfer within the molecule. nih.govdntb.gov.ua

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.netnih.gov For this compound, the MEP would highlight the electronegative oxygen atoms of the hydroxyl and ether groups as sites susceptible to electrophilic attack, while the regions around hydrogen atoms would show positive potential. researchgate.netnih.gov

| Property | Typical Calculated Value (for a related diol) | Significance |

| HOMO Energy | -7.0 eV | Relates to electron-donating ability |

| LUMO Energy | 1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 8.5 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures overall molecular polarity |

Note: The values presented are illustrative for a generic diol analog and would be specifically calculated for this compound in a dedicated study.

Conformational Landscape and Energy Minimization Studies

The flexibility of this compound, arising from rotation around its single bonds, results in a complex conformational landscape. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. youtube.com Computational methods are used to systematically scan the potential energy surface by rotating key torsion angles, particularly those of the C-C and C-O bonds. researchgate.net

Each identified conformer represents a local minimum on the potential energy surface. researchgate.net Energy minimization calculations are performed to refine the geometry of these conformers and determine their relative stabilities. nih.gov Studies on similar molecules, such as substituted 1,3,2-dioxaborinanes, have shown that the orientation of substituents (like a methoxymethyl group) can lead to a number of local minima. researchgate.net For this compound, different orientations of the two hydroxyl groups and the methoxymethyl group will result in various conformers, stabilized or destabilized by intramolecular interactions like hydrogen bonding. The global minimum energy conformer is the most stable and, therefore, the most populated arrangement at equilibrium.

| Conformer Type (example for a simple diol) | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Key Feature |

| Anti | ~180° | 0.0 (Reference) | Hydroxyl groups are farthest apart |

| Gauche | ~60° | 0.5 - 1.0 | Allows for potential intramolecular hydrogen bonding |

Note: The relative energies are examples and depend heavily on the specific molecule and computational method.

Reaction Pathway Analysis and Transition State Theory

Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. nih.gov For reactions involving this compound, such as its synthesis or subsequent conversion, reaction pathway analysis can be performed to identify all elementary steps. nih.govuea.ac.uk This involves calculating the energies of reactants, products, and all intermediate species and transition states. mdpi.com

A transition state is the highest energy point along the reaction coordinate between two minima (reactants, intermediates, or products). Locating these first-order saddle points is crucial for understanding the reaction mechanism and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. DFT calculations are a common tool for modeling these pathways and determining the geometries and energies of transition states. mdpi.com By elucidating the entire energy profile of a reaction, researchers can gain insights into reaction feasibility and kinetics, which is essential for optimizing reaction conditions.

Thermochemical Data Derivations (e.g., Enthalpies of Formation)

Thermochemical properties, such as the standard enthalpy of formation (ΔHf°), are critical for chemical process design and safety analysis. nih.govnih.gov While these values can be determined experimentally through methods like combustion calorimetry, computational methods provide a reliable alternative, especially for compounds that are difficult to synthesize or handle. researchgate.netresearchgate.net

High-accuracy ab initio methods, such as the Gaussian-n (e.g., G3MP2) composite methods, have been shown to calculate gas-phase enthalpies of formation for diols like 1,2-ethanediol (B42446) and 1,3-propanediol (B51772) with excellent agreement to experimental data. researchgate.net These calculations involve determining the total electronic energy of the molecule and applying thermal corrections to obtain the enthalpy. The derived data can then be used to calculate enthalpy changes for any reaction involving the target molecule. youtube.com

| Compound | Experimental ΔHf° (liquid, kJ/mol) | Calculated ΔHf° (gas, kJ/mol) |

| 1,2-Propanediol | -481.8 ± 2.2 researchgate.net | -410.6 ± 2.2 researchgate.net |

| 1,3-Propanediol | -465. ± 3. nist.gov | -392. ± 3. nist.gov |

| 2-Methyl-1,3-propanediol (B1210203) | -505.9 nih.gov | N/A |

Note: Data is compiled from various sources for analog compounds.

Elucidation of Intramolecular Interactions and Stereoelectronic Effects

The specific conformation and reactivity of this compound are governed by subtle intramolecular interactions and stereoelectronic effects. nih.gov A primary interaction in this molecule is intramolecular hydrogen bonding, where a hydrogen atom from one hydroxyl group can interact with the oxygen of the other hydroxyl group or the oxygen of the methoxymethyl ether linkage. researchgate.net The formation of these hydrogen bonds can significantly stabilize certain conformers over others.

Stereoelectronic effects arise from the spatial arrangement of orbitals and their interactions. wikipedia.org These effects involve stabilizing donor-acceptor interactions between a filled orbital (donor) and an empty anti-bonding orbital (acceptor). wikipedia.orgyoutube.com In this compound, hyperconjugative interactions, such as the delocalization of electron density from a C-H or C-C sigma (σ) bonding orbital into an adjacent C-O anti-bonding (σ*) orbital, can influence bond lengths, angles, and rotational barriers. Computational techniques like Natural Bond Orbital (NBO) analysis are used to identify and quantify the energetic significance of these orbital interactions, providing a deeper understanding of the molecule's structural preferences.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational models can predict the reactivity of this compound and the selectivity of its reactions. nih.govnih.gov Reactivity is influenced by both electronic and steric factors. lumenlearning.com Electronic properties derived from quantum chemical calculations, such as the HOMO-LUMO gap and MEP maps, provide initial indicators of reactivity. nih.gov A low HOMO-LUMO gap suggests higher reactivity, while MEP maps identify the most likely sites for nucleophilic or electrophilic attack. researchgate.netnih.gov

| Computational Descriptor | Relation to Reactivity/Selectivity |

| Low HOMO-LUMO Gap | Higher overall chemical reactivity |

| Negative MEP Regions | Sites for electrophilic attack |

| Positive MEP Regions | Sites for nucleophilic attack |

| Calculated Activation Energy (ΔE‡) | Lower values indicate faster reaction rates and preferred pathways (selectivity) |

| Steric Hindrance (from optimized geometry) | Influences accessibility of reactive sites, affecting selectivity |

Applications in Advanced Materials Science Research Using 2 Methoxymethyl 2 Methylpropane 1,3 Diol As a Precursor

Polymerization Studies and Monomer Reactivity

The reactivity of diols is a critical factor in polymerization processes, influencing reaction kinetics and the final polymer structure. While specific monomer reactivity ratios for 2-(Methoxymethyl)-2-methylpropane-1,3-diol are not extensively documented in publicly available literature, valuable insights can be drawn from studies on the closely related and structurally similar compound, 2-methyl-1,3-propanediol (B1210203) (MPD).

Kinetic studies on the polyesterification of MPD with various anhydrides and diacids, such as maleic anhydride (B1165640) (MA), phthalic anhydride (PA), and isophthalic acid (IA), have been conducted under isothermal conditions in the temperature range of 180–210 °C. researchgate.net These studies are crucial for understanding the reaction rates and relative reactivities of the functional groups, which in turn dictate the microstructure of the resulting polyester (B1180765).

Research has indicated that MPD is a highly reactive glycol. researchgate.net For instance, the relative reactivities of MPD with MA and PA, determined by monitoring the decrease in carboxyl groups at 180 °C and 200 °C, were found to be 2.26 and 1.70, respectively. researchgate.net Furthermore, in homopolyesterification at 200 °C, PA is approximately 1.31 times more reactive than IA. researchgate.net In copolyesterification reactions involving both PA and IA, where cross-catalysis can occur, PA was observed to react about 1.25 times faster than IA at the same temperature. researchgate.net These differences in reactivity can significantly impact the sequence distribution of co-monomers in the polymer chain, particularly at lower conversions, which ultimately influences the final properties of the cured resins. researchgate.net

The high reactivity of MPD in polyesterification is considered advantageous for the synthesis of unsaturated polyesters, leading to increased reaction rates. researchgate.net This characteristic is a key consideration in the design and optimization of polymerization processes, impacting both the efficiency of the synthesis and the properties of the final material.

Influence of this compound Architecture on Polymer Properties

The incorporation of the branched, asymmetric structure of this compound into a polymer backbone can lead to significant modifications of its physical and thermal properties. These alterations are a direct consequence of the disruption of chain regularity and packing efficiency.

The high reactivity of glycols like 2-methyl-1,3-propanediol in polyesterification reactions can lead to increased polymerization rates. researchgate.net This enhanced reactivity can translate to higher polymer productivity, a crucial factor in industrial-scale polymer synthesis. The specific kinetics of esterification will depend on various factors, including the catalyst used, reaction temperature, and the nature of the other monomers present. While detailed kinetic models for polyesterification reactions involving diols and diacids have been developed, specific parameters for this compound would require dedicated experimental investigation.

The introduction of the methyl-branched structure of 2-methyl-1,3-propanediol into polyester chains has been shown to significantly influence their mechanical properties. For instance, in the synthesis of thermoplastic elastomers, the use of a soft segment derived from 2-methyl-1,3-propanediol and succinic acid resulted in a material with a significantly lower tensile modulus and higher elongation at break compared to homopoly(L-lactide). mdpi.com This demonstrates the role of the branched diol in imparting flexibility and toughness to the polymer.

The mechanical properties of triblock copolymers can be tuned by varying the content of the lactide (hard segment). As the lactide content increases, the Young's modulus and tensile strength of the copolymers tend to increase, while the elongation at break decreases. mdpi.com This tunability allows for the design of materials with a specific balance of stiffness and flexibility to suit different applications.

Table 1: Mechanical Properties of Synthesized Triblock Copolymers

| Copolymer | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| TPE100 | 150 ± 20 | 20 ± 2 | 300 ± 50 |

| TPE75 | 80 ± 10 | 15 ± 2 | 450 ± 60 |

| TPE50 | 40 ± 5 | 10 ± 1 | 600 ± 80 |

| TPE25 | 20 ± 3 | 5 ± 1 | 800 ± 100 |

Data derived from graphical representations in the source material and presented as approximate values with estimated error margins. mdpi.com

The incorporation of 2-methyl-1,3-propanediol as a comonomer in Polyethylene (B3416737) Terephthalate (B1205515) (PET) has a profound effect on its crystallization behavior. The methyl group introduced into the polymer side chain acts to inhibit the crystallization of the polyester resin. rsc.org This is due to the disruption of the regular chain structure, which hinders the efficient packing of polymer chains into a crystalline lattice.

Studies have shown that increasing the content of 2-methyl-1,3-propanediol in PET leads to a decrease in both the glass transition temperature (Tg) and the melting temperature (Tm). rsc.org For instance, a series of bio-based poly(propylene-co-2-methyl-1,3-propanediol 2,5-furandicarboxylate) copolyesters showed a decrease in both Tg and Tm with increasing 2-methyl-1,3-propanediol content. rsc.org The homopolymer, poly(2-methyl-1,3-propylene 2,5-furandicarboxylate), was found to be completely amorphous. rsc.org

Table 2: Thermal Properties of Poly(propylene-co-2-methyl-1,3-propanediol 2,5-furandicarboxylate) Copolyesters

| MPO Content (mol%) | Tg (°C) | Tm (°C) | ΔHm (J/g) |

|---|---|---|---|

| 0 | 83.0 | 175.9 | 38.6 |

| 25 | 75.5 | 150.2 | 25.1 |

| 50 | 68.1 | 125.8 | 12.3 |

| 75 | 60.3 | - | - |

| 100 | 55.2 | - | - |

Data extracted from a study on bio-based polyesters. rsc.org MPO refers to 2-methyl-1,3-propanediol.

This ability to modify crystallization is valuable in applications where clarity and flexibility are desired, as a lower degree of crystallinity often leads to higher transparency and reduced stiffness.

Synthesis of Specialized Polymeric Materials (e.g., Thermoplastic Elastomers)

The unique properties imparted by this compound and its analogues make them valuable precursors for the synthesis of specialized polymeric materials, such as thermoplastic elastomers (TPEs) and polyurethanes.

TPEs are a class of polymers that exhibit the properties of both thermoplastics and elastomers. They can be processed like plastics at elevated temperatures but behave like crosslinked rubbers at ambient temperatures. The synthesis of biodegradable TPEs has been a significant area of research. One approach involves the synthesis of ABA-type triblock copolymers, where 'A' is a hard, crystalline block and 'B' is a soft, amorphous block.

Researchers have successfully synthesized biodegradable TPEs using 2-methyl-1,3-propanediol as a key monomer for the soft segment. mdpi.comnih.gov For example, triblock copolymers of poly(L-lactide)-b-poly(2-methyl-1,3-propylene glutarate)-b-poly(L-lactide) (PLA-b-PMPG-b-PLA) have been developed. mdpi.comnih.gov In this system, the PMPG block, synthesized from 2-methyl-1,3-propanediol and glutaric acid, serves as the amorphous soft segment with a low glass transition temperature (below -40 °C), while the PLA blocks are the hard, semicrystalline segments. mdpi.comnih.gov The resulting copolymers exhibit a melting temperature between 130–152 °C, characteristic of the PLA segments. mdpi.comnih.gov

The mechanical properties of these TPEs can be tailored by adjusting the ratio of the hard and soft segments. mdpi.com This allows for the creation of materials with a wide range of properties, from soft and flexible to more rigid and tough, suitable for various applications.

Furthermore, a U.S. patent describes the use of 2-(alkenoxymethyl)-2-methyl-1,3-propanediols, which are derivatives of the compound of interest, in the preparation of sulfur-curable polyurethane elastomers. google.com By incorporating these unsaturated glycols into the polyurethane backbone, it is possible to introduce pendant unsaturated groups that allow for sulfur curing, a common method for crosslinking rubbers. google.com This approach avoids the issue of premature curing that can be encountered with other curing methods for polyurethanes. google.com

Analytical Methodologies for the Characterization and Purity Assessment of 2 Methoxymethyl 2 Methylpropane 1,3 Diol and Its Derivatives

Spectroscopic Techniques

Spectroscopic methods are indispensable for the primary structural elucidation of 2-(Methoxymethyl)-2-methylpropane-1,3-diol. These techniques provide detailed information about the molecule's atomic arrangement and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the chemical structure of this compound. Both ¹H NMR and ¹³C NMR spectra provide critical data on the connectivity and chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would correspond to the methyl, methoxy (B1213986), methylene (B1212753), and hydroxyl protons. The integration of these signals would align with the number of protons in each group (3H for the C-CH₃, 3H for the O-CH₃, 4H for the two CH₂ groups, and 2H for the two OH groups).

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show distinct signals for the quaternary carbon, the methyl carbon, the methoxy carbon, and the two equivalent hydroxymethyl carbons.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~0.9 | Singlet | C-CH ₃ |

| ¹H | ~3.3 | Singlet | O-CH ₃ |

| ¹H | ~3.4 | Singlet | CH ₂-O-CH₃ |

| ¹H | ~3.5 | Singlet | C-CH ₂-OH |

| ¹H | Variable (broad) | Singlet | OH |

| ¹³C | ~18 | Quartet | C-C H₃ |

| ¹³C | ~45 | Singlet | C (CH₃)(CH₂OH)₂ |

| ¹³C | ~60 | Triplet | O-C H₃ |

| ¹³C | ~70 | Triplet | C-C H₂-OH |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. For this compound, the IR spectrum is characterized by the presence of hydroxyl (-OH) and ether (C-O-C) groups.

The most prominent feature in the IR spectrum is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol groups. The broadness of this peak is due to intermolecular hydrogen bonding. Another key feature is the C-O stretching vibration. The stretching of the C-O bonds in the primary alcohol groups typically appears in the 1050-1150 cm⁻¹ region, while the ether C-O-C stretch is also found within this range, often as a strong, distinct band.

Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600 - 3200 | O-H stretch (broad) | Alcohol (-OH) |

| 2960 - 2850 | C-H stretch | Alkane (CH₃, CH₂) |

| 1470 - 1450 | C-H bend | Alkane (CH₂, CH₃) |

Chromatographic Separation Methods

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds. It is well-suited for determining the purity of this compound and for identifying any potential impurities or byproducts from its synthesis. researchgate.net

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. mdpi.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. impactfactor.org This mass spectrum acts as a "molecular fingerprint," allowing for confident identification by comparison with spectral libraries. mdpi.com This method is highly sensitive and can detect trace levels of impurities. researchgate.net

Typical GC-MS Parameters

| Parameter | Condition |

|---|---|

| Column | Polar capillary column (e.g., HP-INNOWAX) mdpi.com |

| Injector Temperature | 210 - 250 °C mdpi.com |

| Oven Program | Ramped temperature, e.g., 50 °C to 250 °C |

| Carrier Gas | Helium or Hydrogen oiv.int |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV mdpi.com |

| Mass Range | 45-500 amu mdpi.com |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds. For a polar, non-volatile compound like this compound, reverse-phase HPLC (RP-HPLC) is a suitable method.

In RP-HPLC, the compound is separated based on its polarity. A nonpolar stationary phase is used with a polar mobile phase. Less polar compounds are retained longer on the column, while more polar compounds elute earlier. This method can be used to quantify the compound's concentration by comparing its peak area to that of a known standard. It is particularly useful for analyzing reaction mixtures or for quality control purposes. For mass spectrometry compatibility, volatile buffers like formic acid can be used in the mobile phase. sielc.comsielc.com

Typical HPLC Parameters

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., Newcrom R1) sielc.comsielc.com |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (MeCN) or methanol (B129727) sielc.comsielc.com |

| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

Advanced Techniques for Stereochemical Analysis (if applicable)

Stereochemical analysis is used to determine the spatial arrangement of atoms in a molecule, particularly for compounds that have chiral centers and can exist as different stereoisomers. The molecular structure of this compound features a central quaternary carbon atom bonded to a methyl group, a methoxymethyl group, and two identical hydroxymethyl (-CH₂OH) groups. As there are no chiral centers (a carbon atom attached to four different groups) in this molecule, it is achiral and does not exhibit stereoisomerism. Therefore, advanced techniques for stereochemical analysis are not applicable to this compound.

Future Research Directions and Unexplored Avenues for 2 Methoxymethyl 2 Methylpropane 1,3 Diol

Development of Novel Synthetic Routes from Sustainable Feedstocks

The transition from petrochemical-based manufacturing to sustainable processes is a paramount goal in modern chemistry. For 2-(methoxymethyl)-2-methylpropane-1,3-diol, future research will likely focus on developing synthetic pathways that utilize renewable feedstocks, moving away from traditional petroleum-derived precursors. mdpi.commdpi.com

Currently, the production of many diols relies on fossil resources. nih.govnih.gov However, significant progress has been made in producing key platform chemicals and polyols from biomass. mdpi.comresearchgate.net Sustainable feedstocks can be broadly categorized, offering various starting points for complex chemical synthesis.

| Feedstock Category | Potential Precursors & Intermediates | Relevance to Diol Synthesis |

| Carbohydrates | Glucose, Sorbitol, Glycerol (B35011) | Fermentation or chemo-catalytic conversion of sugars and glycerol can yield C2-C4 diols and other functionalized building blocks. nih.govresearchgate.netrsc.org |

| Lignocellulosic Biomass | Cellulose, Hemicellulose, Lignin | Breakdown of these complex biopolymers provides aromatic and aliphatic compounds that can be transformed into chemical intermediates. mdpi.com |

| Vegetable Oils | Fatty Acids, Triglycerides | Chemical modifications like epoxidation, transesterification, and glycolysis can introduce hydroxyl groups, creating bio-polyols for polymer applications. mdpi.commdpi.comresearchgate.net |

Future research could investigate a multi-step chemo-catalytic process starting from bio-based isobutylene (B52900) or 3-hydroxy-2,2-dimethylpropanal. Another avenue involves the engineered microbial production of a precursor molecule, leveraging synthetic biology to create novel metabolic pathways that are not found in nature. nih.govnih.govresearchgate.net The goal is to design an economically viable and environmentally benign route that minimizes waste and energy consumption compared to conventional methods.

Exploration of Enantioselective Synthesis Strategies for Chiral Analogs

The core structure of this compound is achiral. However, the development of chiral analogs, where stereocenters are introduced into the molecule, could open up significant opportunities in asymmetric synthesis and pharmaceuticals. Chiral diols are crucial as intermediates, chiral auxiliaries, and ligands for asymmetric catalysis. acs.orgalfachemic.comresearchgate.netnbinno.com

Future research should explore the enantioselective synthesis of derivatives of this diol. Strategies could be adapted from established methods for preparing other chiral 1,3-diols. acs.orgresearchgate.net

Potential Enantioselective Strategies: